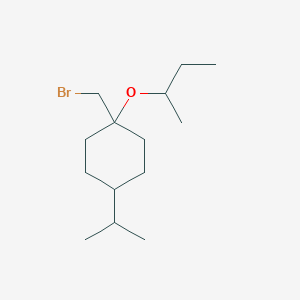
1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane is an organic compound that belongs to the class of cyclohexanes These compounds are characterized by a six-membered carbon ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane can be achieved through several synthetic routes. One common method involves the bromination of 1-(sec-butoxy)-4-isopropylcyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: May serve as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially altering their activity. The sec-butoxy and isopropyl groups may influence the compound’s hydrophobicity and binding affinity.
類似化合物との比較
Similar Compounds
1-(Bromomethyl)-4-isopropylcyclohexane: Lacks the sec-butoxy group, which may result in different chemical properties and reactivity.
1-(Chloromethyl)-1-(sec-butoxy)-4-isopropylcyclohexane: Substitution of bromine with chlorine can affect the compound’s reactivity and stability.
1-(Bromomethyl)-1-(sec-butoxy)-4-methylcyclohexane: Replacement of the isopropyl group with a methyl group can alter the compound’s steric and electronic properties.
Uniqueness
1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the sec-butoxy group may enhance its solubility in organic solvents, while the isopropyl group can influence its steric interactions.
特性
分子式 |
C14H27BrO |
|---|---|
分子量 |
291.27 g/mol |
IUPAC名 |
1-(bromomethyl)-1-butan-2-yloxy-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-5-12(4)16-14(10-15)8-6-13(7-9-14)11(2)3/h11-13H,5-10H2,1-4H3 |
InChIキー |
DJMKMEGYACILQH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC1(CCC(CC1)C(C)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















